N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrimidine-5-carboxamide
Description
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules, and an oxolane ring, which adds to its structural complexity and potential reactivity.
Properties
IUPAC Name |
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(14-8-17-11-18-9-14)19-10-13-6-7-21-15(13)12-4-2-1-3-5-12/h1-5,8-9,11,13,15H,6-7,10H2,(H,19,20)/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDUCUZVYIFXBX-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CNC(=O)C2=CN=CN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)C2=CN=CN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the pyrimidine ring: This can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Coupling of the oxolane and pyrimidine rings: This final step involves the formation of an amide bond, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone under the influence of oxidizing agents such as potassium permanganate.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrimidine-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrimidine ring may interact with nucleic acids or proteins, while the oxolane ring could influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrimidine-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridine-5-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrimidine-5-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
